Glycosminine

Alkaloid biosynthesis quinazoline chemistry methylation selectivity

Glycosminine (2‑benzyl‑4(3H)‑quinazolinone) is the authentic N‑demethylated biosynthetic intermediate of arborine. Its unique N1 hydrogen‑bond donor and lower LogP (2.49) provide distinct HPLC retention, enabling reliable resolution from N‑methylated 4‑quinazolones. This high‑purity standard is critical for elucidating methylation‑demethylation dynamics in Rutaceae metabolism, validating quantitative arborine‑to‑glycosminine conversion assays, and serving as a cross‑kingdom chemotype marker in plant (Glycosmis spp., Ruta sp.) and bacterial (Bacillus cereus) screening programs. Procure glycosminine to ensure chromatographic fidelity and biosynthetic accuracy in your research.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 4765-56-4
Cat. No. B1496477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycosminine
CAS4765-56-4
Synonymsglycosminine
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
InChIKeyZDUVLDCZFKNYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Glycosminine (CAS 4765-56-4): Procurement-Specific Baseline Overview for 2-Benzyl-4-quinazolone Selection


Glycosminine (2-benzyl-4(3H)-quinazolinone) is a naturally occurring quinazoline alkaloid with the molecular formula C15H12N2O and an exact mass of 236.095 Da [1]. It was first isolated and structurally characterized from Glycosmis arborea (Rutaceae) alongside the major alkaloid arborine and other minor quinazoline alkaloids [2]. Glycosminine belongs to the 4-quinazolone subclass, distinguished structurally by its 2-benzyl substitution pattern, which differentiates it from the 1-methylated analog arborine and other in-class compounds [3].

Why Generic Substitution of Glycosminine (CAS 4765-56-4) with Other Quinazoline Alkaloids Is Scientifically Unjustified


Quinazoline alkaloids within the Glycosmis genus exhibit distinct structural variations—including differential N-methylation patterns, oxidation states, and substitution at the 2-position—that fundamentally alter their physicochemical properties, reactivity profiles, and biological activity [1]. Glycosminine (R = H) differs from its closest structural analog arborine (R = CH3) by a single N-demethylation event, yet this modification produces a unique hydrogen bond donor at the N1 position, alters lipophilicity, and defines its role as a distinct biosynthetic intermediate [2]. The methylation-demethylation interconversion studies demonstrate that these compounds cannot be considered functionally interchangeable; substitution would yield different chromatographic behavior, distinct synthetic precursor utility, and non-equivalent biological outcomes [3].

Glycosminine (CAS 4765-56-4): Product-Specific Quantitative Evidence for Scientific Selection


Glycosminine (CAS 4765-56-4) as N-Demethylated Arborine: Quantitative Demethylation Yield and Regioselective Methylation Differentiation

Glycosminine is quantitatively demethylated from arborine under defined acidic conditions, establishing its role as the N-demethylated congener. Arborine (N-methylated) can be converted to glycosminine (N-demethylated) with complete conversion under the conditions employed [1]. Furthermore, upon remethylation with alkaline methyl iodide, glycosminine yields a mixture of its 1-methyl derivative (arborine) and the previously unreported 3-methyl derivative, demonstrating distinct regioselective methylation behavior that differs from the behavior of other 4-quinazolones in the series [1].

Alkaloid biosynthesis quinazoline chemistry methylation selectivity

Glycosminine (CAS 4765-56-4) Lipophilicity Differentiated from Arborine: Quantified LogP Variance

Glycosminine exhibits a calculated LogP (ACD/Labs) of 2.49, whereas its N-methylated analog arborine (C16H14N2O) is predicted to have higher lipophilicity due to the additional methyl group . The N-demethylation that defines glycosminine introduces an additional hydrogen bond donor (N1-H) and reduces the compound's lipophilicity relative to arborine, which carries an N1-CH3 group lacking this donor capacity [1].

Physicochemical profiling lipophilicity chromatography

Glycosminine (CAS 4765-56-4) Natural Occurrence Across Multiple Taxa Versus Single-Source In-Class Compounds

Glycosminine has been confirmed in multiple natural sources including Glycosmis arborea, Glycosmis pentaphylla, Ruta sp., and the bacterium Bacillus cereus [1][2]. In contrast, the structurally related alkaloid arborine is primarily documented from G. arborea, while glycozoline and glycozolidine are limited to G. pentaphylla [3]. This broader natural distribution may indicate greater biosynthetic accessibility or metabolic stability across diverse biological systems.

Natural product distribution chemotaxonomy source reliability

Glycosminine (CAS 4765-56-4): Evidence-Driven Application Scenarios for Procurement Decision-Making


Quinazoline Alkaloid Biosynthetic Intermediate Studies Requiring Authentic N-Demethylated Standard

Based on the quantitative demethylation evidence demonstrating complete arborine-to-glycosminine conversion, glycosminine serves as an essential authentic standard for studies investigating quinazoline alkaloid interconversions, methylation-demethylation dynamics in plant metabolism, and biosynthetic pathway elucidation in Rutaceae species [1]. Researchers tracing the metabolic flux from anthranilic acid-derived precursors through arborine biosynthesis require glycosminine as the verified N-demethylated intermediate.

Chromatographic Method Development Requiring Defined Lower-Lipophilicity Quinazoline Reference

With an experimentally supported ACD/LogP of 2.49, glycosminine provides a lower-lipophilicity reference standard for developing reversed-phase HPLC or UPLC methods intended to resolve mixtures of quinazoline alkaloids [1]. Its distinct retention behavior relative to the more lipophilic arborine enables method validation for purity assessment of N-demethylated versus N-methylated 4-quinazolones in natural product extracts or synthetic mixtures.

Microbial Natural Product Discovery Screening Utilizing Cross-Kingdom Quinazoline Chemotype

The confirmed occurrence of glycosminine in both plant (Glycosmis spp., Ruta sp.) and bacterial (Bacillus cereus) sources [1][2] positions it as a cross-kingdom chemotype marker. Procurement of authenticated glycosminine supports dereplication efforts in microbial extract screening programs seeking to identify novel quinazoline-producing strains or to verify the presence of this scaffold in fermentation broths.

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